

4-Acetamidocyclohexanone physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Oxocyclohexyl)acetamide

Cat. No.: B123319

[Get Quote](#)

An In-depth Technical Guide to 4-Acetamidocyclohexanone

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Acetamidocyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and spectral analysis to support its application in research and pharmaceutical manufacturing.

Core Physical and Chemical Properties

4-Acetamidocyclohexanone is a white solid organic compound. It is a key intermediate in the synthesis of various pharmaceuticals, including Pramipexole.^[1] Its core properties are summarized in the tables below.

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	N-(4-oxocyclohexyl)acetamide	[2] [3]
Synonyms	4-N-Acetyl-amino-cyclohexanone, N-(4-Oxocyclohexyl)acetamide	[1] [2] [4]
CAS Number	27514-08-5	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₃ NO ₂	[1] [3] [4]
Appearance	White powder/solid	[1]

Physicochemical Data

Property	Value	Reference
Molecular Weight	155.19 g/mol	[1] [3] [4]
Melting Point	136-140 °C	[4] [5]
Boiling Point	359.1 °C at 760 mmHg	[1]
Density	1.071 g/cm ³	[1]
Solubility	Soluble in alcohol, slightly soluble in water.	[1]
Flash Point	168.9 °C	[1]
Refractive Index	1.476	[1]
Vapor Pressure	0.0 mmHg at 25°C	[1]

Experimental Protocols

Synthesis of 4-Acetamidocyclohexanone via Oxidation of 4-Acetamidocyclohexanol

A common method for the synthesis of 4-Acetamidocyclohexanone is the oxidation of 4-acetamidocyclohexanol. The following protocol is adapted from established procedures.

Materials:

- 4-acetamidocyclohexanol
- Sodium hypochlorite (NaOCl) solution
- Sodium bromide (NaBr)
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- Dichloromethane (CH_2Cl_2) or Chloroform (CHCl_3)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution

Procedure:

- In a reaction vessel, dissolve 4-acetamidocyclohexanol in an appropriate organic solvent such as dichloromethane.
- Add catalytic amounts of TEMPO and sodium bromide to the solution.
- Cool the mixture in an ice bath and slowly add sodium hypochlorite solution dropwise while maintaining the temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude 4-Acetamidocyclohexanone can be purified by recrystallization from ethyl acetate to yield a white crystalline solid.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethyl acetate.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethyl acetate.
- Dry the purified crystals under vacuum.

Mandatory Visualizations Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 4-Acetamidocyclohexanone.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of 4-Acetamidocyclohexanone.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), the methine proton at the 4-position (multiplet), and the methylene protons of the cyclohexanone ring (multiplets). The amide proton will appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the amide, the methyl carbon of the acetyl group, the methine carbon at the 4-position, and the methylene carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

- N-H stretch: A medium to strong absorption band around 3300 cm⁻¹.
- C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹.

- C=O stretch (amide I band): A strong absorption band around 1640 cm^{-1} .
- N-H bend (amide II band): A medium absorption band around 1550 cm^{-1} .
- C-H stretch (aliphatic): Absorption bands in the region of $2850\text{--}3000\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 155.19.
- Fragmentation: Common fragmentation patterns for ketones and amides would be observed. PubChem lists the top three peaks in the GC-MS spectrum as having m/z values of 43, 96, and 60.[3] The peak at m/z 43 likely corresponds to the $[\text{CH}_3\text{CO}]^+$ acylium ion, a common fragment for N-acetyl groups.

Safety Information

4-Acetamidocyclohexanone is classified as an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

- H315: Causes skin irritation.[3][4]
- H319: Causes serious eye irritation.[3][4]
- H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.[\[4\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-乙酰氨基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(4-Oxocyclohexyl)acetamide, 98% | Fisher Scientific [fishersci.ca]
- 3. N-(4-Oxocyclohexyl)acetamide | C8H13NO2 | CID 538565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetamidocyclohexanone 97 27514-08-5 [b2b.sigmaaldrich.com]
- 5. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [4-Acetamidocyclohexanone physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123319#4-acetamidocyclohexanone-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com